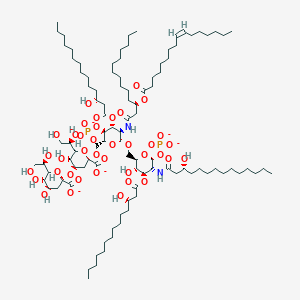

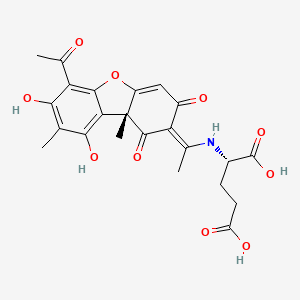

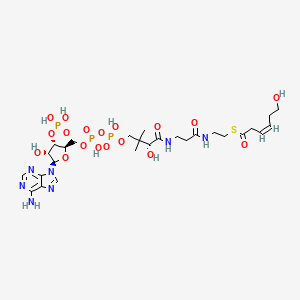

(KDO)2-(palmitoleoyl)-lipid IVA(6-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(KDO)2-(palmitoleoyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl)-lipid IVA; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl)-lipid IVA.

Scientific Research Applications

Biochemical Synthesis and Structural Characterization

- Biochemical Pathways and Enzymatic Activities : Studies have revealed the enzymatic pathways and activities involved in the synthesis and modification of KDO-lipid A structures, including the discovery of enzymes capable of transferring KDO sugars to lipid A precursors and the characterization of KDO hydrolases involved in LPS modification (C. Stead et al., 2005; U. Mamat et al., 2008; David A. Six et al., 2008)123.

- Structural Analysis of LPS Components : Research has identified and characterized various structural components of LPS, such as the role of KDO in connecting lipid A to the outer carbohydrate structures of LPS, and the impact of different KDO configurations on LPS function and bacterial viability (Hak Suk Chung et al., 2010; I. Nilsson et al., 2017; C. Raetz et al., 2006)456.

Role in Bacterial Viability and Interaction with Host Systems

- Influence on Bacterial Outer Membrane and Viability : Investigations into the essentiality of KDO-lipid A structures have demonstrated their critical role in maintaining the integrity of the bacterial outer membrane and, by extension, bacterial survival. This has led to the creation of E. coli mutants to study the minimum requirements for bacterial viability (Timothy C. Meredith et al., 2006; C. Katz et al., 2008)78.

- Interaction with the Innate Immune System : The role of KDO2-lipid A as a potent stimulator of the innate immune system has been a focus of research, highlighting its interaction with Toll-like receptor 4 (TLR4) and its implications for understanding bacterial pathogenesis and developing vaccine adjuvants (Jianli Wang et al., 2014)9.

Implications for Research and Therapeutics

- Development of Bacterial Vaccine Adjuvants : The characterization of KDO2-lipid A and its analogs has implications for the development of novel bacterial vaccine adjuvants, leveraging their ability to stimulate the innate immune system (Jianli Wang et al., 2014)9.

- Understanding of Endotoxin Structure and Function : Through the synthesis and study of KDO2-lipid A and related compounds, researchers have gained deeper insights into the structure-function relationships of bacterial endotoxins and their roles in health and disease (J. Lodowska et al., 2013)10.

These findings underscore the complexity and biological significance of (KDO)2-(palmitoleoyl)-lipid IVA(6-) and related molecules in the context of bacterial physiology and host-pathogen interactions. The continued exploration of these compounds holds promise for advancing our understanding of microbial biology and for the development of novel therapeutic and preventive strategies.

properties

Product Name |

(KDO)2-(palmitoleoyl)-lipid IVA(6-) |

|---|---|

Molecular Formula |

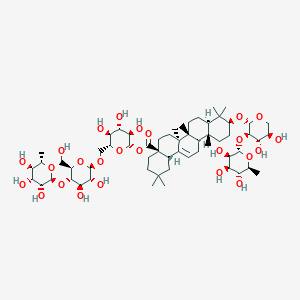

C100H176N2O38P2-6 |

Molecular Weight |

2076.4 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C100H182N2O38P2/c1-6-11-16-21-26-31-32-33-34-39-44-49-54-59-82(113)131-73(58-53-48-43-38-30-25-20-15-10-5)63-81(112)102-86-94(135-84(115)62-72(107)57-52-47-42-37-29-24-19-14-9-4)92(139-141(123,124)125)79(69-130-99(97(119)120)65-77(88(117)91(137-99)76(110)67-104)136-100(98(121)122)64-74(108)87(116)90(138-100)75(109)66-103)133-95(86)129-68-78-89(118)93(134-83(114)61-71(106)56-51-46-41-36-28-23-18-13-8-3)85(96(132-78)140-142(126,127)128)101-80(111)60-70(105)55-50-45-40-35-27-22-17-12-7-2/h31-32,70-79,85-96,103-110,116-118H,6-30,33-69H2,1-5H3,(H,101,111)(H,102,112)(H,119,120)(H,121,122)(H2,123,124,125)(H2,126,127,128)/p-6/b32-31-/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-/m1/s1 |

InChI Key |

GUGOELZTMNFFOJ-MHGVWHNGSA-H |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)